4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with a chloropyrazole group. The final step involves the coupling of this intermediate with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a fluorescent probe for imaging applications.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent enzyme inhibitory properties.
Uniqueness
4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features, such as the chloropyrazole group, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C14H9ClN4O3 |
---|---|
Molecular Weight |
316.70 g/mol |
IUPAC Name |
4-[(3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9ClN4O3/c15-10-11(18-19-7-1-6-16-12(10)19)13(20)17-9-4-2-8(3-5-9)14(21)22/h1-7H,(H,17,20)(H,21,22) |
InChI Key |
CYZGIDDCDXMHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl)N=C1 |
Origin of Product |
United States |
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